molecular formula C9H15NO3 B2791156 1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305125-08-8

1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2791156
CAS No.: 2305125-08-8
M. Wt: 185.223
InChI Key: KRWLWHCRDAIFIH-JGVFFNPUSA-N
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Description

1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but with additional fused rings.

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone functional group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific stereochemistry and functional groups, which can confer distinct biological and chemical properties compared to other pyrrolidine derivatives .

Properties

IUPAC Name

1-[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-9(12)10-5-8(11)4-7(10)6-13-2/h3,7-8,11H,1,4-6H2,2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWLWHCRDAIFIH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H](CN1C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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